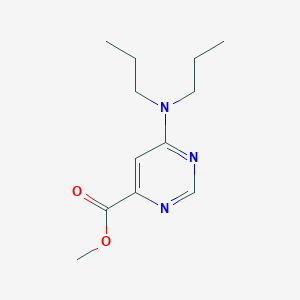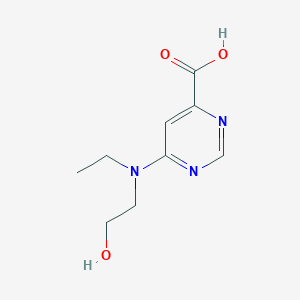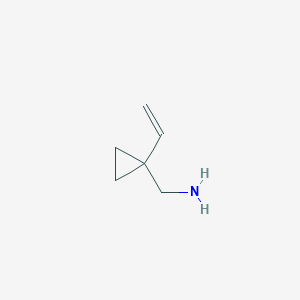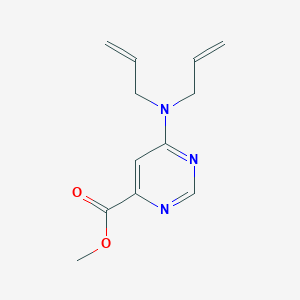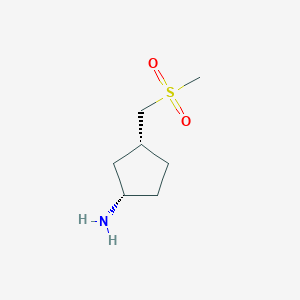
cis-3-((Methylsulfonyl)methyl)cyclopentan-1-amin
Übersicht
Beschreibung
Cis-3-((Methylsulfonyl)methyl)cyclopentan-1-amine, also known as Cis-3-MMC, is an organic compound belonging to the class of sulfonamides. It is a cyclic amine that is composed of a five-membered ring with a methylsulfonyl group attached. This compound has been studied extensively in recent years due to its potential applications in the pharmaceutical, agricultural, and industrial sectors. Cis-3-MMC is a versatile compound that has a wide range of uses in organic synthesis, as a reagent, and as an intermediate in the production of other compounds.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung: Cyclooxygenase-Inhibitoren
cis-3-((Methylsulfonyl)methyl)cyclopentan-1-amin: wurde auf seine potenzielle Rolle als Pharmakophor bei der Entwicklung von Cyclooxygenase-Inhibitoren untersucht . Diese Inhibitoren sind entscheidend für die Entwicklung nicht-steroidaler Antirheumatika (NSAR), die weit verbreitet zur Behandlung von Schmerzen, Fieber und Arthritis eingesetzt werden. Durch die Hemmung der COX-Enzyme reduzieren NSAR die Produktion von proinflammatorischen Mediatoren, den Prostaglandinen.
Entzündungshemmende Aktivität
Die Verbindung hat in in vivo-Evaluierungen vielversprechende Ergebnisse für die entzündungshemmende Aktivität gezeigt . Dies ist besonders wichtig für die Behandlung chronisch-entzündlicher Erkrankungen. Die Fähigkeit, COX-2 selektiv zu hemmen, kann zur Entwicklung von Medikamenten führen, die im Vergleich zu herkömmlichen NSAR weniger gastrointestinale Nebenwirkungen haben.
Bewertung der Ulzerogenen Belastung
Die Forschung konzentrierte sich auch auf die ulzerogene Belastung von Verbindungen, die die Methylsulfonyl-Gruppe enthalten . Dies ist ein wichtiger Aspekt der Arzneimittelsicherheit, da viele entzündungshemmende Mittel als Nebenwirkung Magengeschwüre verursachen können. Verbindungen mit geringerer ulzerogener Belastung werden für die Langzeittherapie bevorzugt.
Arzneimittelentwicklung und -synthese
Die Methylsulfonyl-Gruppe ist ein zentrales Merkmal im molekularen Design verschiedener therapeutischer Wirkstoffe. Sie wurde in Benzimidazol-Derivate integriert, die synthetisiert und auf ihre medizinischen Eigenschaften untersucht wurden . Dies zeigt die Vielseitigkeit von This compound in der Arzneimittelsynthese.
ADME-Vorhersage
Die Verbindung wurde in in silico ADME (Absorption, Distribution, Metabolismus und Exkretion)-Vorhersagestudien verwendet . Diese Studien sind entscheidend für das Verständnis der Arzneimittelähnlichkeit und der pharmakokinetischen Eigenschaften neuer Verbindungen, die ihr Verhalten im menschlichen Körper vorhersagen können.
Forschung zu marinen Alkaloiden
In der Forschung zu marinen Alkaloiden wurde die Methylsulfonyl-Gruppe in Verbindungen mit potenziellen biologischen und pharmakologischen Aktivitäten identifiziert . Dies unterstreicht die Relevanz der Verbindung bei der Entdeckung neuer Medikamente aus marinen Quellen.
Biochemische Analyse
Biochemical Properties
Cis-3-((Methylsulfonyl)methyl)cyclopentan-1-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is crucial for understanding its biochemical properties. For instance, it has been observed that cis-3-((Methylsulfonyl)methyl)cyclopentan-1-amine can act as a substrate for certain enzymes, leading to the formation of specific products that are essential for various biochemical pathways .
Cellular Effects
The effects of cis-3-((Methylsulfonyl)methyl)cyclopentan-1-amine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, cis-3-((Methylsulfonyl)methyl)cyclopentan-1-amine has been shown to modulate the activity of specific signaling pathways, leading to changes in gene expression that are critical for cell survival and proliferation .
Molecular Mechanism
The molecular mechanism of action of cis-3-((Methylsulfonyl)methyl)cyclopentan-1-amine involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The binding of cis-3-((Methylsulfonyl)methyl)cyclopentan-1-amine to specific proteins can alter their conformation and activity, thereby influencing various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cis-3-((Methylsulfonyl)methyl)cyclopentan-1-amine change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that cis-3-((Methylsulfonyl)methyl)cyclopentan-1-amine remains stable under specific conditions, but its degradation products can have different biochemical properties .
Dosage Effects in Animal Models
The effects of cis-3-((Methylsulfonyl)methyl)cyclopentan-1-amine vary with different dosages in animal models. At lower doses, it may have beneficial effects, while at higher doses, it can exhibit toxic or adverse effects. Understanding the threshold effects and the safe dosage range is essential for its application in biochemical research .
Metabolic Pathways
Cis-3-((Methylsulfonyl)methyl)cyclopentan-1-amine is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are crucial for understanding the role of this compound in cellular metabolism .
Transport and Distribution
The transport and distribution of cis-3-((Methylsulfonyl)methyl)cyclopentan-1-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, influencing its biochemical activity .
Subcellular Localization
The subcellular localization of cis-3-((Methylsulfonyl)methyl)cyclopentan-1-amine is essential for its activity and function. Targeting signals and post-translational modifications direct this compound to specific compartments or organelles, where it exerts its biochemical effects .
Eigenschaften
IUPAC Name |
(1S,3R)-3-(methylsulfonylmethyl)cyclopentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S/c1-11(9,10)5-6-2-3-7(8)4-6/h6-7H,2-5,8H2,1H3/t6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QORPQQXDKYFQBJ-RQJHMYQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1CCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C[C@@H]1CC[C@@H](C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


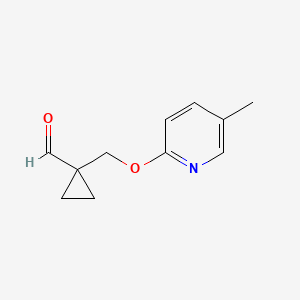
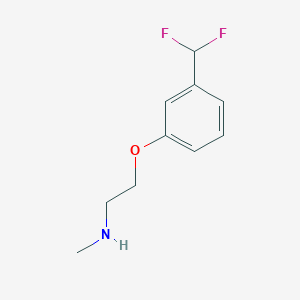
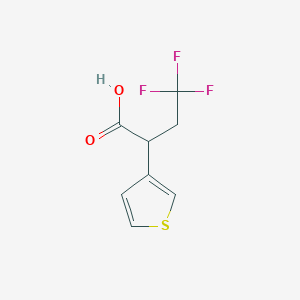
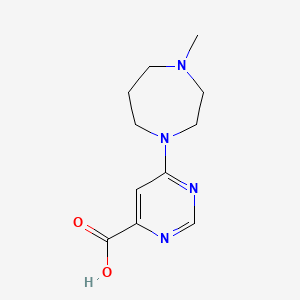
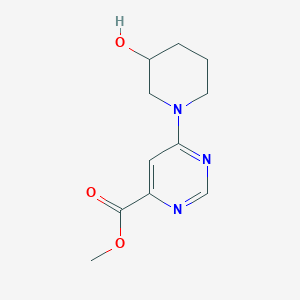
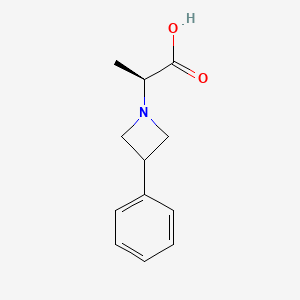
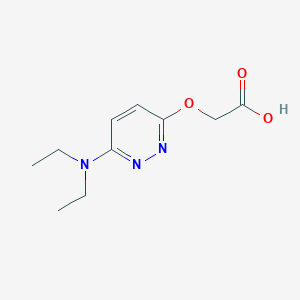
![7-Cyclohexyl-5-azaspiro[2.4]heptane](/img/structure/B1480397.png)
